6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a chloro substituent and a carbohydrazide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
The synthesis of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbohydrazide Group: The final step involves the reaction of the chlorinated chromene with hydrazine hydrate and 2-methylbenzoyl chloride to form the desired carbohydrazide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the carbohydrazide group, yielding the corresponding carboxylic acid and hydrazine derivatives.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide include other chromene derivatives with varying substituents. For example:
6-chloro-2-oxo-2H-chromene-3-carbohydrazide: Lacks the 2-methylbenzoyl group, which may affect its biological activity.
2-oxo-2H-chromene-3-carbohydrazide: Lacks both the chloro and 2-methylbenzoyl groups, resulting in different chemical and biological properties.
The uniqueness of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide lies in its specific substituents, which confer distinct reactivity and potential pharmacological effects.
Properties
IUPAC Name |
6-chloro-N'-(2-methylbenzoyl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-10-4-2-3-5-13(10)16(22)20-21-17(23)14-9-11-8-12(19)6-7-15(11)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKMNPTLOYJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.